4-Amino-1,1,1-trifluoro-3-butyn-2-one
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Overview
Description
4-Amino-1,1,1-trifluoro-3-butyn-2-one is a chemical compound with the molecular formula C4H2F3NO It is known for its unique structure, which includes an amino group, a trifluoromethyl group, and a butynone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,1,1-trifluoro-3-butyn-2-one typically involves the reaction of trifluoroacetone with propargylamine under basic conditions. The reaction proceeds through nucleophilic addition followed by dehydration to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,1,1-trifluoro-3-butyn-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the amino group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
4-Amino-1,1,1-trifluoro-3-butyn-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 4-Amino-1,1,1-trifluoro-3-butyn-2-one exerts its effects involves its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The amino group can form hydrogen bonds and interact with biological molecules, making it useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,1,1-trifluoro-3-buten-2-one: Similar structure but with a double bond instead of a triple bond.
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Contains an ethoxy group instead of an amino group
Uniqueness
4-Amino-1,1,1-trifluoro-3-butyn-2-one is unique due to its combination of an amino group and a trifluoromethyl group attached to a butynone moiety. This unique structure imparts distinct reactivity and stability, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
4-amino-1,1,1-trifluorobut-3-yn-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3NO/c5-4(6,7)3(9)1-2-8/h8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUHBPBMPWQZRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#CN)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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